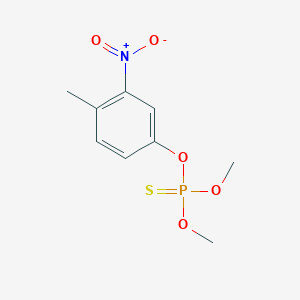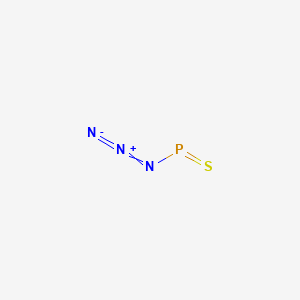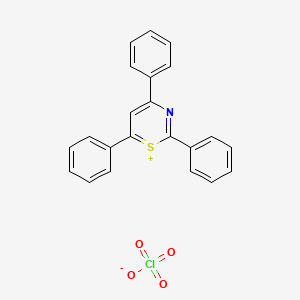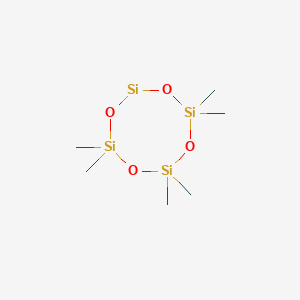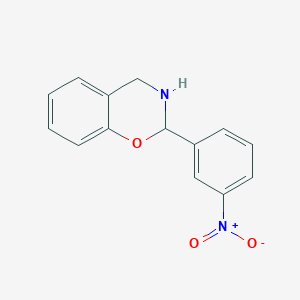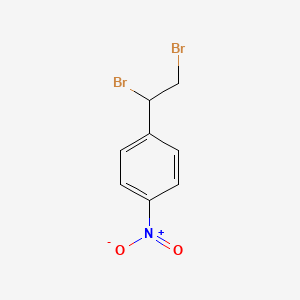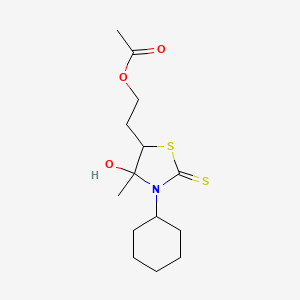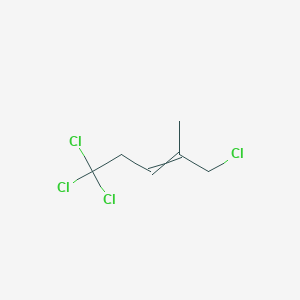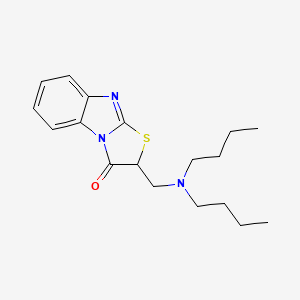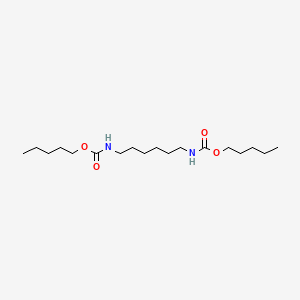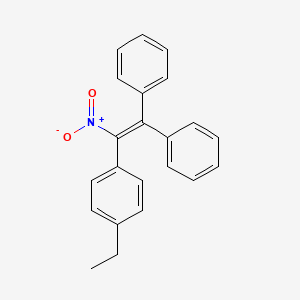
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- is a complex organic compound characterized by its ethylene backbone and the presence of phenyl and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-diphenyl-1-(p-ethylphenyl)ethene, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenyl derivatives.
科学的研究の応用
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl groups may interact with hydrophobic regions of proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
1-Bromo-2,2-diphenyl-1-(p-ethylphenyl)ethene: Shares a similar ethylene backbone but lacks the nitro group.
2,2-Diphenyl-1-(p-ethylphenyl)ethanol: Contains a hydroxyl group instead of a nitro group.
特性
CAS番号 |
21141-47-9 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
1-ethyl-4-(1-nitro-2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-20(16-14-17)22(23(24)25)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChIキー |
YSNYSJITEWGPRU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
